molecular formula C26H19NO5 B12205254 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

Cat. No.: B12205254
M. Wt: 425.4 g/mol
InChI Key: MCCWDRZGIFZKMH-ZMOGYAJESA-N
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Description

The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate is a complex organic molecule that combines several functional groups, including an indole, a benzofuran, and a methoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One possible route includes:

    Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, undergoes a formylation reaction to introduce a formyl group at the 3-position.

    Condensation Reaction: The formylated indole is then subjected to a condensation reaction with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways involving indole derivatives.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole or benzofuran moieties.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzofuran and methoxybenzoate groups may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-hydroxybenzoate

Uniqueness

The presence of the methoxy group in (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique functional group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C26H19NO5

Molecular Weight

425.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate

InChI

InChI=1S/C26H19NO5/c1-27-15-17(20-5-3-4-6-22(20)27)13-24-25(28)21-12-11-19(14-23(21)32-24)31-26(29)16-7-9-18(30-2)10-8-16/h3-15H,1-2H3/b24-13+

InChI Key

MCCWDRZGIFZKMH-ZMOGYAJESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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